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molecular formula C14H10N2O2 B8286551 3-(3-Cyanophenylamino)benzoic acid

3-(3-Cyanophenylamino)benzoic acid

Cat. No. B8286551
M. Wt: 238.24 g/mol
InChI Key: XADIUEZKNWWRCT-UHFFFAOYSA-N
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Patent
US09266832B2

Procedure details

To a solution of ethyl 3-(3-cyanophenylamino)benzoate (0.050 g; 0.187 mmol) in dioxane (1 ml) was added a solution of sodium hydroxide (0.022 g; 0.563 mmol) in water (0.6 ml). The mixture was stirred at room temperature for 18 hours and concentrated under reduced pressure to remove the dioxane. The aqueous solution was acidified with 6N hydrochloric acid, extracted with ethyl acetate (2×100 mL), dried and concentrated under reduced pressure to give quantitatively 3-(3-cyanophenylamino)benzoic acid which was directly used in the next step.
Name
ethyl 3-(3-cyanophenylamino)benzoate
Quantity
0.05 g
Type
reactant
Reaction Step One
Quantity
0.022 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([NH:9][C:10]2[CH:11]=[C:12]([CH:18]=[CH:19][CH:20]=2)[C:13]([O:15]CC)=[O:14])[CH:6]=[CH:7][CH:8]=1)#[N:2].[OH-].[Na+]>O1CCOCC1.O>[C:1]([C:3]1[CH:4]=[C:5]([NH:9][C:10]2[CH:11]=[C:12]([CH:18]=[CH:19][CH:20]=2)[C:13]([OH:15])=[O:14])[CH:6]=[CH:7][CH:8]=1)#[N:2] |f:1.2|

Inputs

Step One
Name
ethyl 3-(3-cyanophenylamino)benzoate
Quantity
0.05 g
Type
reactant
Smiles
C(#N)C=1C=C(C=CC1)NC=1C=C(C(=O)OCC)C=CC1
Name
Quantity
0.022 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0.6 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the dioxane
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×100 mL)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(#N)C=1C=C(C=CC1)NC=1C=C(C(=O)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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